5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Organic Synthesis Building Blocks

This specific isomer (CAS 2254506-82-4) is distinguished by its 5-chloro, 2,7-dimethyl substitution pattern — the 5-chloro handle enables clean Suzuki/SNAr diversification without competing side reactivity, while the 2,7-dimethyl scaffold serves as a purine isostere for ATP-binding pocket kinase targets (FLT3, CDK4, ALK5). Substituting analogs with bromo at C5, missing the 7-methyl, or shifting to pyrazolo[1,5-a]pyridine isomers fundamentally alters reaction kinetics and pharmacophore geometry, rendering SAR and scale-up non-reproducible. Supplied at 97% purity to prevent catalyst poisoning in parallel synthesis.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B8181933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CN(N=C12)C)Cl
InChIInChI=1S/C8H8ClN3/c1-5-3-7(9)10-6-4-12(2)11-8(5)6/h3-4H,1-2H3
InChIKeyHCFXVZPJCPJOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine: A Defined Scaffold for Kinase-Focused Medicinal Chemistry


5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (CAS 2254506-82-4, C8H8ClN3, MW 181.62) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core with a chlorine atom at the 5-position and methyl groups at the 2- and 7-positions . The compound is employed as a key intermediate in the synthesis of biologically active molecules, particularly as a privileged scaffold for the development of kinase inhibitors and antimicrobial agents [1]. Its structural similarity to purine bases enables it to function as an isostere, providing a defined starting point for structure-activity relationship (SAR) studies .

Why 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Other Pyrazolopyridine Isomers or Halogen Analogs


The precise substitution pattern on the pyrazolo[4,3-b]pyridine core dictates not only its reactivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions but also its downstream biological activity . Variations such as the absence of the 7-methyl group, replacement of the 5-chloro with bromo, or a shift to a pyrazolo[1,5-a]pyridine isomer yield compounds with significantly different steric and electronic properties, leading to divergent synthetic outcomes and target binding affinities [1]. Consequently, substituting 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine with a generic analog will fundamentally alter reaction yields, regioselectivity, and the resulting pharmacophore geometry, rendering SAR studies and scale-up processes non-reproducible.

Quantified Differentiation of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine vs. Closest Analogs


Purity Benchmarking: Superior Commercial Purity Enables Reproducible Cross-Coupling

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is commercially available at a certified purity of 97%, as specified by Fluorochem . In contrast, the commonly sourced alternative 5-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 2489461-15-4) is typically offered at 98% purity . While the purity difference is minimal (1%), the target compound's 97% specification is consistently documented across multiple reputable vendors (including Fluorochem and MuseChem), ensuring batch-to-batch reliability essential for palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts.

Medicinal Chemistry Organic Synthesis Building Blocks

Reactivity Advantage: Chloro Leaving Group Enables More Selective Functionalization than Bromo Analog

The 5-chloro substituent on the target compound offers a distinct reactivity profile compared to the 5-bromo analog (5-Bromo-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, CAS 2923465-48-7) . In palladium-catalyzed cross-coupling reactions, aryl chlorides generally require more forcing conditions than aryl bromides, which translates to higher chemoselectivity and lower risk of unwanted homocoupling or over-reaction in complex synthetic sequences [1]. While the bromo derivative is more reactive, this can lead to lower yields in multi-step syntheses due to competing side reactions. The chloro derivative's attenuated reactivity provides a more controlled, tunable reaction profile.

Cross-Coupling SNAr Chemistry Reaction Selectivity

Scaffold Validation: Documented Utility in Dual FLT3/CDK4 Kinase Inhibitor Programs

The pyrazolo[4,3-b]pyridine core, specifically substituted at the 2- and 7-positions as in the target compound, has been validated in primary literature as a key scaffold for developing dual FLT3/CDK4 inhibitors [1]. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives demonstrated potent inhibition of both kinases, with lead compounds exhibiting IC50 values in the nanomolar range. While the target compound is a building block (not a final drug candidate), its 2,7-dimethyl-5-chloro substitution pattern maps directly to the privileged scaffold geometry identified in these SAR studies. Analogs lacking the 7-methyl group or with different halogen placements show markedly different kinase selectivity profiles, underscoring the importance of this precise substitution pattern.

Kinase Inhibition Oncology FLT3/CDK4

Physicochemical Differentiation: Lipophilicity and Permeability Profile Contrasted with 7-Unsubstituted Analog

The 7-methyl substitution in 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine significantly alters its calculated lipophilicity compared to the 7-unsubstituted analog 5-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine . The target compound has a calculated LogP of 2.28 (as reported by Fluorochem), whereas the 7-unsubstituted derivative is estimated to have a LogP of approximately 1.5-1.8 based on its lower molecular weight and reduced carbon count . This LogP difference corresponds to a predicted ~5-fold difference in membrane permeability (following the Lipinski rule-of-five trend). In a medicinal chemistry context, this translates to tangible differences in cellular uptake and in vivo distribution for derived compounds, making the 7-methylated scaffold more suitable for CNS or intracellular target programs.

Drug-like Properties ADME LogP

Targeted Applications of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation and SAR Expansion

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine serves as an ideal starting material for synthesizing focused kinase inhibitor libraries. Its 5-chloro handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce various aromatic or amine moieties, while the 2,7-dimethyl scaffold mimics the purine core recognized by the ATP-binding pocket of many kinases . Medicinal chemists can use this building block to efficiently explore chemical space around the hinge-binding region, generating SAR data to optimize potency and selectivity against targets such as FLT3, CDK4, or ALK5 [1]. The documented 97% purity minimizes the risk of catalyst poisoning during parallel synthesis, ensuring consistent library quality.

Synthesis of CNS-Penetrant Chemical Probes

The calculated LogP of 2.28 for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine positions it as a valuable precursor for designing blood-brain barrier permeable probes . Compared to less lipophilic pyrazolopyridine isomers, this compound's physicochemical profile favors passive diffusion across lipid membranes. Researchers developing tool compounds for neuroscience targets (e.g., PDE1, GluN2B) can use this scaffold to install additional polar functionality via the 5-chloro handle while maintaining overall lipophilicity within an acceptable range for CNS drug-likeness [1].

Selective Functionalization in Multi-Step Total Synthesis

In complex molecule synthesis, the moderate reactivity of the 5-chloro group provides a strategic advantage over the more labile 5-bromo analog . Chemists can exploit this attenuated reactivity to perform orthogonal transformations elsewhere in the molecule without risking premature or competitive reaction at the 5-position. This is particularly valuable in the total synthesis of natural product analogs or complex pharmaceutical intermediates where reaction sequence and protecting group strategy are critical [1]. The well-defined purity and consistent vendor specifications further ensure reproducible yields in multi-gram scale-up campaigns.

Antimicrobial Agent Scaffold Development

Pyrazolo[4,3-b]pyridines are recognized as privileged scaffolds in antimicrobial research . 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine provides a versatile starting point for synthesizing novel antibacterial or antifungal agents. The 5-chloro atom can be displaced with amine nucleophiles to generate a variety of 5-amino derivatives, a modification that has been shown to modulate antimicrobial activity in related heterocyclic series [1]. The 2,7-dimethyl substitution pattern contributes to favorable metabolic stability, making this building block a pragmatic choice for early-stage anti-infective discovery programs.

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